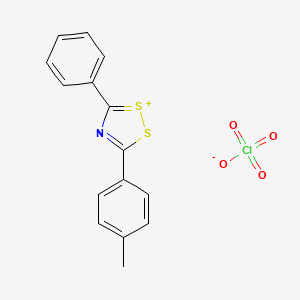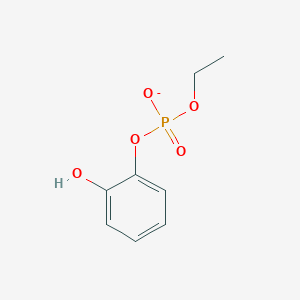
L-Cysteine, S,S'-(2,3,5,6-tetrachloro-1,4-phenylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- is a synthetic compound that features a unique structure combining L-Cysteine with a tetrachlorinated phenylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- typically involves the reaction of L-Cysteine with 2,3,5,6-tetrachloro-1,4-phenylenediamine under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the tetrachlorinated phenylene precursor, followed by its reaction with L-Cysteine. The process is scaled up using large reactors and continuous flow systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The tetrachlorinated phenylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in protein folding and stability due to its ability to form disulfide bonds.
Medicine: Explored for potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in protein structure and function. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol groups and tetrachlorinated phenylene moiety.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachloropyridine: Used as an intermediate in the synthesis of pesticides.
Tetrachloro-1,4-benzoquinone: Known for its oxidative properties and used in organic synthesis.
2,3,5,6-Tetrachloro-4-pyridinethiol: Employed in the synthesis of various chemical compounds.
Uniqueness
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- is unique due to its combination of L-Cysteine and a tetrachlorinated phenylene group, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
81100-03-0 |
|---|---|
分子式 |
C12H12Cl4N2O4S2 |
分子量 |
454.2 g/mol |
IUPAC名 |
(2R)-2-amino-3-[4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,3,5,6-tetrachlorophenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H12Cl4N2O4S2/c13-5-7(15)10(24-2-4(18)12(21)22)8(16)6(14)9(5)23-1-3(17)11(19)20/h3-4H,1-2,17-18H2,(H,19,20)(H,21,22)/t3-,4-/m0/s1 |
InChIキー |
KPMADTYCSBKGMF-IMJSIDKUSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)SC[C@@H](C(=O)O)N)Cl)Cl |
正規SMILES |
C(C(C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)SCC(C(=O)O)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)

